molecular formula C12H13NO4 B041211 (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 104597-98-0

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No. B041211
CAS RN: 104597-98-0
M. Wt: 235.24 g/mol
InChI Key: GTZJUBQWCWZING-NKUHCKNESA-N
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Description

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is an organic compound with a molecular formula of C10H13NO4. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 83-84°C. It is a versatile organic compound that has been used in various areas of research and development, such as synthetic organic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

  • Synthesis of Methyleneaminodipeptides : A study demonstrated that the ring-opening reaction of a 2-(t-butoxycarbonylmethyl)aziridine derivative is regioselective, facilitating the synthesis of methyleneaminodipeptides using the -amine of a lysine ester (Thierry & Servajean, 2004).

  • Asymmetric Synthesis of Amphetamine-Type Compounds : Ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates can lead to asymmetric synthesis of amphetamine-type compounds with high optical purity (Manaka et al., 2007).

  • Production of Enantiomerically Pure 1H-Aziridine : Hydrogenation of 1-benzyl-aziridine-2-carboxylic acid ethyl ester yields enantiomerically pure 1H-aziridine, depending on reaction time (Ambrosi et al., 1994).

  • Synthesis of LFA-1 Antagonist BIRT-377 : A highly diastereoselective alkylation method for aziridines was developed, enabling the synthesis of LFA-1 antagonist BIRT-377, a potential therapeutic agent for autoimmune diseases (Patwardhan et al., 2005).

  • Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Alkaloids : Aziridine carboxylate synthesis leads to these alkaloids, which have potential glycosidase inhibitory activity (Dhavale et al., 2005).

  • Synthesis of Novel Aziridine Derivatives : The study on the photochemical synthesis of alkyl 2,2-dimethyl-3-(2-methylpropenyl)aziridine-1-carboxylates and 3,3-dimethylaziridine-1,2-dicarboxylates highlights potential applications in novel compound synthesis (Sammes & Rahman, 1972).

  • Preparation of Polysubstituted Amino Acids : A method for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates enables the synthesis of polysubstituted amino acids with different substituents (Papa & Tomasini, 2000).

  • Synthesis of Optically Active Materials : Synthesis of L-aziridine-2-carboxylate and its derivatives shows promise for optically active materials (Nakajima et al., 1978).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, also known as Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, is Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 is an enzyme containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER) but can migrate to the cell surface in the case of malignant transformation .

Mode of Action

The compound interacts with its target, PDIA1, by acting as an inhibitor . It is speculated that under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . This interaction results in the inhibition of PDIA1, which can have significant effects on cellular function .

Biochemical Pathways

The inhibition of PDIA1 affects the protein folding process within the ER . PDIA1 plays a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . Therefore, the inhibition of PDIA1 can disrupt normal protein folding, leading to downstream effects on cellular function .

Pharmacokinetics

It is known that the compound is a low-clearance drug . It is also known that most drug metabolism is achieved by glucuronidation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of PDIA1, which can disrupt normal protein folding within the ER . This disruption can have significant effects on cellular function, particularly in cancer cells where PDIA1 may be present on the cell surface .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. It is speculated that under physiological pH, the compound selectively alkylates only thiol groups of cancer cell surface proteins . Therefore, changes in pH could potentially influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJUBQWCWZING-NKUHCKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909050
Record name 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104597-98-0
Record name 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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